Dehydro Aripiprazole Hydrochloride
CAS No.: 1008531-60-9
Cat. No.: VC20757010
Molecular Formula: C23H26Cl3N3O2
Molecular Weight: 482.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1008531-60-9 |
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Molecular Formula | C23H26Cl3N3O2 |
Molecular Weight | 482.8 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride |
Standard InChI | InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H |
Standard InChI Key | CUQHINIXYQSLAI-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl |
Canonical SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
Molecular Identification
Dehydro Aripiprazole Hydrochloride is identified by the CAS number 1008531-60-9 and possesses a molecular formula of C23H26Cl3N3O2 . The compound has a molecular weight of 482.8 g/mol, which has been computed using PubChem 2.2 . As a hydrochloride salt, it contains an additional hydrogen chloride molecule compared to its parent form, dehydroaripiprazole. The compound is also identified in various databases, including DSSTox with the substance ID DTXSID70648054 and in Wikidata as Q82560706 .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts. These include:
Official Name | Alternative Names |
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Dehydro Aripiprazole Hydrochloride | Dehydroaripiprazole (hydrochloride) |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone Hydrochloride | |
7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride |
These naming conventions highlight the compound's structural features, particularly the dichlorophenyl piperazine and quinolinone moieties connected by a butoxy linker .
Physical and Chemical Properties
Dehydro Aripiprazole Hydrochloride demonstrates specific solubility characteristics that are important for laboratory and pharmaceutical applications. It exhibits differential solubility in various solvents, which is crucial for analytical techniques and formulation development .
Solvent | Solubility |
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DMF | 25 mg/mL |
DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
DMSO | 20 mg/mL |
For optimal storage stability, the compound should be stored at -20°C . When preparing stock solutions, it is recommended to avoid repeated freezing and thawing to prevent degradation. Solutions stored at -80°C remain stable for approximately 6 months, while those at -20°C should be used within 1 month .
Pharmacological Profile
Pharmacological Properties
The pharmacological profile of dehydro aripiprazole closely resembles that of its parent compound aripiprazole . Aripiprazole displays a unique mechanism of action compared to other antipsychotic drugs, functioning as a partial agonist at dopamine D2, D3, and serotonin 5-HT1A receptors, while simultaneously acting as an antagonist at 5-HT2A and 5-HT7 receptors . This distinctive receptor activity profile contributes to its efficacy in treating psychiatric disorders while potentially minimizing certain side effects associated with full dopamine antagonism.
Metabolism and Pharmacokinetics
Metabolic Pathways
Aripiprazole undergoes three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . The dehydrogenation pathway, which produces dehydro aripiprazole, is particularly significant as it yields an active metabolite that contributes substantially to the therapeutic effect. This metabolic process is predominantly catalyzed by CYP2D6 and CYP3A4 enzyme systems in the liver .
Pharmacokinetic Parameters
The pharmacokinetics of dehydro aripiprazole has been studied in conjunction with aripiprazole using population pharmacokinetic approaches. Both compounds can be described using a one-compartment model with first-order kinetics . When modeling the pharmacokinetics, researchers have made several assumptions:
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Oral absorption occurs without a lag time
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Aripiprazole is converted to dehydro aripiprazole only in the central compartment
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The conversion follows a first-order formation mechanism
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Dehydro aripiprazole is eliminated unidirectionally from its central compartment
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The orally administered drug contains no dehydro aripiprazole
The absorption rate constant for aripiprazole has been fixed at 1.06 h-1 in pharmacokinetic models, with a typical value of apparent distribution volume estimated at 192 L . These parameters help characterize how the drug and its metabolite behave in the body over time.
Physiologically Based Pharmacokinetic Modeling
Model Development and Validation
Researchers have developed physiologically based pharmacokinetic (PBPK) models to predict the pharmacokinetics of aripiprazole and dehydro aripiprazole according to CYP2D6 phenotypes . These models have been created for various scenarios, including:
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Single dose (oral and orodispersible formulation)
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Multiple dose administration
The models were built using trial data from genotyped healthy volunteers and have demonstrated high accuracy in predicting plasma concentrations. For single-dose administration, 92.5% of plasma concentrations with oral formulation and 79.3% with orodispersible formulation were within the 1.25-fold error range . This level of precision indicates that the models can reliably predict how different individuals will respond to aripiprazole based on their CYP2D6 phenotype.
Clinical Implications and Dose Adjustments
These findings suggest that CYP2D6 genotyping, combined with therapeutic drug monitoring, should be considered in clinical practice to personalize aripiprazole dosing. This approach is particularly important for CYP2D6 poor metabolizers to ensure therapy effectiveness and safety . The use of PBPK models indicates that routine CYP2D6 genotyping of patients with schizophrenia can improve patient safety, especially for those who are poor metabolizers .
Clinical Applications
Therapeutic Drug Monitoring
Given the significant variability in aripiprazole and dehydro aripiprazole pharmacokinetics due to CYP2D6 polymorphisms, therapeutic drug monitoring is an important tool in clinical practice. The therapeutic reference ranges previously mentioned (10–350 μg/L for aripiprazole and 150–500 μg/L for the active moiety) provide guidelines for clinicians to adjust dosing to achieve optimal therapeutic outcomes while minimizing adverse effects .
Personalized Medicine Approach
The combination of pharmacogenetic testing for CYP2D6 polymorphisms and therapeutic drug monitoring represents a personalized medicine approach to aripiprazole therapy. This strategy acknowledges the significant inter-individual variability in drug metabolism and allows for tailored dosing regimens that can optimize efficacy while minimizing toxicity .
For patients identified as CYP2D6 poor metabolizers, reducing the maximum daily dose to 10 mg can help prevent excessive plasma concentrations of aripiprazole while still allowing the formation of sufficient dehydro aripiprazole to contribute to the therapeutic effect . This personalized approach is particularly important given that patients with schizophrenia are two to three times more likely to die earlier than the general population, emphasizing the need for effective and individualized therapy .
Research Applications
Future Research Directions
Further research is needed to fully elucidate the specific contributions of dehydro aripiprazole to the therapeutic and adverse effect profiles of aripiprazole therapy. Additionally, investigation into potential differences in receptor binding profiles or pharmacodynamic properties between the parent compound and its metabolite could provide valuable insights for drug development and clinical practice.
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